molecular formula C8H9BO2 B8815641 Styrylboronic acid CAS No. 4363-35-3

Styrylboronic acid

Cat. No.: B8815641
CAS No.: 4363-35-3
M. Wt: 147.97 g/mol
InChI Key: VKIJXFIYBAYHOE-UHFFFAOYSA-N
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Description

Styrylboronic acid, also known as (E)-2-phenylethenylboronic acid, is an organoboron compound with the molecular formula C8H9BO2. It is characterized by the presence of a styryl group (a vinyl group attached to a phenyl ring) bonded to a boronic acid moiety. This compound is of significant interest in organic chemistry due to its versatility in various chemical reactions, particularly in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

Styrylboronic acid can be synthesized through several methods. One common approach involves the hydroboration of styrene with borane reagents, followed by oxidation to yield the boronic acid. Another method includes the palladium-catalyzed coupling of styryl halides with boronic esters under Suzuki-Miyaura coupling conditions . This reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound often employs the Suzuki-Miyaura coupling due to its efficiency and scalability. The process involves the reaction of styryl halides with boronic esters in the presence of a palladium catalyst and a base. The reaction conditions are optimized to maximize yield and purity, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Styrylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura and Heck reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Toluene, ethanol, or water.

Major Products

    Aryl and Vinyl Compounds: Formed through Suzuki-Miyaura coupling.

    Substituted Alkenes: Formed through Heck reactions.

    Amino Alcohols and Amino Acids: Formed through Petasis Borono-Mannich reactions.

Mechanism of Action

The mechanism of action of styrylboronic acid in chemical reactions involves the formation of boron-carbon bonds, which facilitate the transfer of organic groups to other molecules. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The boronic acid moiety also acts as a Lewis acid, facilitating various reactions by stabilizing transition states and intermediates.

Comparison with Similar Compounds

Styrylboronic acid can be compared with other boronic acids, such as phenylboronic acid and vinylboronic acid:

    Phenylboronic Acid: Contains a phenyl group bonded to a boronic acid moiety. It is less reactive in certain coupling reactions compared to this compound due to the absence of the vinyl group.

    Vinylboronic Acid: Contains a vinyl group bonded to a boronic acid moiety.

This compound is unique due to the presence of both a phenyl and a vinyl group, which enhances its reactivity and versatility in various chemical reactions.

Properties

CAS No.

4363-35-3

Molecular Formula

C8H9BO2

Molecular Weight

147.97 g/mol

IUPAC Name

2-phenylethenylboronic acid

InChI

InChI=1S/C8H9BO2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-7,10-11H

InChI Key

VKIJXFIYBAYHOE-UHFFFAOYSA-N

Canonical SMILES

B(C=CC1=CC=CC=C1)(O)O

Origin of Product

United States

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